2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole-3-thiol acetamide class, characterized by a 4-amino-5-phenyl-substituted triazole core linked via a sulfanyl group to an acetamide moiety. The acetamide is further substituted with a 2,3-dimethylphenyl group, contributing to its unique steric and electronic properties. The 1,2,4-triazole ring is a pharmacophoric motif known for diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme-modulating effects .
Properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-12-7-6-10-15(13(12)2)20-16(24)11-25-18-22-21-17(23(18)19)14-8-4-3-5-9-14/h3-10H,11,19H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTYIXVZNCWQNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 2,3-dimethylphenylacetyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group results in the formation of an amine.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . The compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, it was evaluated for its ability to inhibit cell growth in human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer), showing promising results with percent growth inhibition rates exceeding 70% in some cases .
Antimicrobial Properties
Triazole derivatives are recognized for their antimicrobial activity. The compound has been tested against several bacterial strains, demonstrating effective inhibition of growth. For example, it showed notable activity against both Gram-positive and Gram-negative bacteria, which suggests its potential as a therapeutic agent in treating bacterial infections .
Diuretic Effects
Research indicates that derivatives of triazole can exhibit diuretic activity. In studies involving related compounds, modifications to the triazole structure influenced diuretic efficacy. The introduction of specific substituents resulted in enhanced diuretic effects, suggesting that similar modifications to the compound could yield beneficial results in managing conditions like hypertension and edema .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may act on enzymes involved in various metabolic pathways, such as acetylcholinesterase and α-glucosidase. These enzymes are critical in the management of diseases like Alzheimer's and diabetes mellitus type 2 (T2DM). In silico studies have shown that such derivatives can bind effectively to these enzymes, indicating a pathway for therapeutic development .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like this triazole derivative. Research has focused on how variations in substituents affect biological activity. For instance, altering the phenyl groups or introducing different alkyl chains can significantly impact the efficacy and safety profiles of these compounds .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition of enzyme activity or disruption of cellular processes . The sulfur atom can also participate in redox reactions, further contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular properties, and reported bioactivities:
Notes:
- Molecular Weight Calculation : The target compound’s molecular formula is C₁₈H₁₉N₅OS , yielding a molecular weight of 393.47 g/mol.
- Substituent Impact: 2,3-Dimethylphenyl Group: Enhances metabolic stability compared to halogenated analogs (e.g., 3,4-dichlorophenyl in ), but may reduce receptor affinity due to steric hindrance. Amino Group at Triazole C4: Critical for hydrogen bonding in enzyme inhibition (e.g., anti-inflammatory targets) .
- Pyridinyl or furanyl substituents enhance solubility and target-specific interactions (e.g., Orco receptors in or anti-exudative pathways in ).
Key Research Findings
Anti-Exudative Activity : Analogs with furan-2-yl or phenyl substituents exhibited 47–62% inhibition of exudate formation in rodent models, comparable to diclofenac sodium (8 mg/kg) . The target compound’s phenyl and dimethylphenyl groups may synergize for similar efficacy.
Receptor Modulation : VUAA-1 and OLC-12 (triazole-based Orco agonists) highlight the role of triazole-acetamide scaffolds in insect olfactory receptor targeting . The target compound’s dimethylphenyl group may reduce off-target effects compared to ethyl or propyl substituents.
Biological Activity
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This article focuses on the biological activity of this specific compound, highlighting its synthesis, structure-activity relationship (SAR), and various biological assays that demonstrate its efficacy.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 310.3736 g/mol. The compound features a triazole ring which is pivotal for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄OS |
| Molecular Weight | 310.3736 g/mol |
| Density | 1.32 g/cm³ |
| Boiling Point | 565.7 °C |
| Flash Point | 295.9 °C |
Anticancer Properties
Recent studies have shown that triazole derivatives exhibit significant anticancer activity. For instance, an MTT assay was conducted to evaluate the cytotoxic effects of various triazole derivatives on HepG2 liver cancer cells. The results indicated that compounds with electron-donating groups at specific positions on the phenyl ring exhibited enhanced anti-proliferative activity compared to those with electron-withdrawing groups .
Key Findings:
- Compound Efficacy : Among tested compounds, those with methyl substitutions at the ortho and meta positions showed superior activity.
- IC50 Values : The most potent compounds demonstrated IC50 values significantly lower than reference drugs such as doxorubicin.
Antibacterial Activity
The antibacterial efficacy of triazole derivatives has also been documented. Compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria using the agar diffusion method. Results indicated that certain modifications to the triazole structure could enhance antibacterial properties .
Structure–Activity Relationship (SAR)
The SAR studies reveal that:
- Electron-Donating Groups : Substituents such as methyl groups at specific positions significantly enhance biological activity.
- Triazole Ring Importance : The presence of the triazole ring is crucial for maintaining biological efficacy.
Case Studies
Several case studies highlight the potential of triazole derivatives in therapeutic applications:
- HepG2 Cell Line Study : A study demonstrated that a series of N-substituted triazole derivatives exhibited varying degrees of cytotoxicity against HepG2 cells. The most effective compound had an IC50 value of approximately 12.5 µg/mL .
- Antibacterial Testing : Another study assessed the antibacterial activity against multiple strains of bacteria and found significant inhibition zones for compounds with specific structural modifications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Start with the condensation of 4-amino-5-phenyl-1,2,4-triazole-3-thiol with chloroacetyl chloride in anhydrous acetone under reflux (70–80°C, 4–6 hours) to form the intermediate thioether.
- Step 2 : React the intermediate with 2,3-dimethylaniline in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature for 12–18 hours.
- Optimization : Use factorial design experiments to test variables (temperature, solvent polarity, catalyst loading). For example, higher yields (~75%) are achieved at 80°C with 10 mol% triethylamine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.
Q. How is structural confirmation performed post-synthesis?
- Techniques :
- X-ray crystallography : Resolve the triazole core and sulfur linkage (see analogous structures in ).
- Spectroscopy :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for sulfur-adjacent carbons.
- FT-IR : Confirm sulfanyl (C–S stretch at ~680 cm⁻¹) and acetamide (N–H bend at ~1550 cm⁻¹) groups.
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What preclinical models are suitable for evaluating anti-exudative activity?
- Models :
- Formalin-induced rat paw edema : Measure edema volume reduction over 24 hours (dose range: 10–50 mg/kg, intraperitoneal). Activity is quantified as % inhibition relative to controls .
- Controls : Include positive controls (e.g., indomethacin) and vehicle-treated groups. Statistical analysis via ANOVA with post-hoc Tukey test (p < 0.05).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide modifications to the triazole core?
- Approach :
- Substituent variation : Replace the phenyl group at position 5 with heterocycles (e.g., furan, pyridine) to assess electronic effects. For example, furan derivatives show reduced anti-exudative activity compared to phenyl analogs, suggesting hydrophobicity is critical .
- Sulfur replacement : Substitute sulfanyl with sulfonyl to evaluate redox stability. Preliminary data indicate sulfonyl derivatives lose activity, emphasizing the thiol group’s role .
- Table 1 : SAR Trends in Triazole Derivatives
| Substituent (Position 5) | Anti-Exudative Activity (% Inhibition) |
|---|---|
| Phenyl | 68% (Reference compound) |
| Furan | 42% |
| Pyridine | 55% |
Q. What computational methods predict binding interactions with inflammatory targets (e.g., COX-2)?
- Protocol :
- Molecular docking : Use AutoDock Vina with COX-2 crystal structure (PDB: 5KIR). Focus on the triazole-sulfanyl moiety’s interaction with Tyr-385 and Ser-530.
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Compute binding free energy (MM-PBSA) to rank derivatives .
- Validation : Correlate docking scores (ΔG ≤ −8.5 kcal/mol) with in vitro IC₅₀ values from COX-2 inhibition assays.
Q. How should discrepancies between in vitro potency and in vivo efficacy be addressed?
- Strategies :
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS. Low oral bioavailability (<20%) may explain poor in vivo translation.
- Metabolite identification : Incubate with liver microsomes (human/rat) to detect sulfoxide or glucuronide metabolites that reduce activity .
- Formulation optimization : Use nanoemulsions or liposomes to enhance solubility and tissue penetration .
Q. Which advanced spectroscopic techniques resolve ambiguities in sulfur-containing moieties?
- Solutions :
- X-ray photoelectron spectroscopy (XPS) : Confirm sulfur oxidation state (binding energy ~163 eV for C–S bonds).
- 2D NMR : Use HMBC to correlate sulfanyl protons with adjacent carbons, avoiding signal overlap in crowded regions .
Q. How can reaction kinetics be modeled for scale-up synthesis?
- Methods :
- PFR/CSTR simulations : Use Aspen Plus to model continuous-flow reactors, optimizing residence time (τ = 2–4 hours) and temperature (70–90°C) .
- Rate law determination : Conduct time-resolved HPLC to monitor intermediate formation. Fit data to a second-order kinetic model (R² > 0.95) .
Key Considerations for Researchers
- Data Contradictions : Cross-validate biological assays (e.g., ELISA for TNF-α suppression alongside edema models) to confirm mechanisms .
- Experimental Design : Apply Box-Behnken or central composite designs (DOE) to minimize runs while maximizing parameter space exploration .
- Ethical Compliance : Adhere to OECD guidelines for animal studies (e.g., ARRIVE 2.0) and obtain institutional ethics approvals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
